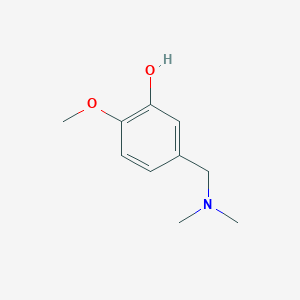
Dimethyl(3-hydroxy-4-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Dimethyl(3-hydroxy-4-methoxybenzyl)amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in multiple chemical reactions, leading to the development of drugs with therapeutic benefits.
Synthesis of COX-2 Inhibitors
One notable application is its role in synthesizing cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are crucial for treating inflammatory conditions and pain management. The compound can be utilized to modify existing drug structures to enhance efficacy and reduce side effects, as demonstrated in studies involving the synthesis of pyrimidine-based COX-2 inhibitors .
Anticancer Agents
Recent research has highlighted the potential of derivatives of this compound as anticancer agents. For instance, compounds synthesized from this amine exhibited significant antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves inhibiting histone deacetylases (HDACs), which play a vital role in cancer progression .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound derivative 1 | Anticancer | 0.69 |
| Standard drug (Doxorubicin) | Anticancer | 2.29 |
Agricultural Applications
This compound has also been explored for its potential use in agriculture, particularly as a component in pesticides and herbicides.
Insect Repellent Properties
Research indicates that derivatives of this compound can exhibit insect repellent properties, making them suitable for developing eco-friendly pest control solutions. The mechanism involves disrupting the olfactory receptors of insects, thereby preventing them from locating their hosts .
Material Science Applications
In addition to its biological applications, this compound is being investigated for its role in materials science.
Polymer Chemistry
The compound can be used as a monomer or additive in polymer chemistry, contributing to the development of new materials with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promise in creating materials for various industrial applications .
Case Study 1: Development of Avanafil
One significant case study involves the synthesis of Avanafil, a PDE-5 inhibitor used for treating erectile dysfunction. This compound derivatives serve as key intermediates in this synthesis process, showcasing their importance in pharmaceutical development .
Case Study 2: HDAC Inhibition
Another study focused on synthesizing HDAC inhibitors using this compound derivatives. The synthesized compounds demonstrated potent activity against cancer cell lines, indicating their potential for further development into therapeutic agents .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)7-8-4-5-10(13-3)9(12)6-8/h4-6,12H,7H2,1-3H3 |
Clave InChI |
NQTCTUDHSCLUBB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















